molecular formula C9H14Cl2N2 B2653149 (S)-2-(Pyrrolidin-2-yl)pyridine dihydrochloride CAS No. 2097073-17-9

(S)-2-(Pyrrolidin-2-yl)pyridine dihydrochloride

Cat. No. B2653149
CAS RN: 2097073-17-9
M. Wt: 221.13
InChI Key: LPEKHJMFAUWFGV-WWPIYYJJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(S)-2-(Pyrrolidin-2-yl)pyridine dihydrochloride” is a chemical compound with the molecular formula C9H14Cl2N2 . It is a derivative of pyrrolidine, a five-membered ring with a nitrogen atom .


Molecular Structure Analysis

The molecular structure of “(S)-2-(Pyrrolidin-2-yl)pyridine dihydrochloride” consists of a pyrrolidine ring attached to a pyridine ring . The stereochemistry of the molecule is determined by the configuration of the pyrrolidine ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(S)-2-(Pyrrolidin-2-yl)pyridine dihydrochloride” are not fully detailed in the search results. It is known that the compound should be stored in a dark place, in an inert atmosphere, at 2-8°C .

Scientific Research Applications

Coordination Chemistry and Biological Sensing

Coordination Chemistry and Luminescent Lanthanide Compounds

Pyrrolidine derivatives, similar in structure to (S)-2-(Pyrrolidin-2-yl)pyridine, have been explored for their utility in coordination chemistry. These compounds have shown promise in the synthesis of luminescent lanthanide compounds useful for biological sensing. Such applications are critical for detecting and monitoring biological processes and molecules (Halcrow, 2005).

Medicinal Chemistry and Drug Design

Synthesis of Pyrrolidines for Medicinal Use

Pyrrolidines are essential in medicinal chemistry due to their biological activity. Research on the synthesis of pyrrolidines through [3+2] cycloaddition reactions highlights their potential use in medicine, as well as in industries such as dyes and agrochemicals. This underscores the versatility of pyrrolidine-based compounds in scientific applications, aligning with the interest in (S)-2-(Pyrrolidin-2-yl)pyridine dihydrochloride derivatives (Żmigrodzka et al., 2022).

Synthetic Applications and Material Science

Catalytic Asymmetric Synthesis

The utility of pyrrolidine derivatives in catalytic asymmetric synthesis is noteworthy. They serve as critical components in creating stereochemically complex structures, highlighting the importance of such compounds in advancing synthetic methodologies. This area of research opens up possibilities for creating more complex and functionally diverse molecules, relevant to the synthetic versatility of (S)-2-(Pyrrolidin-2-yl)pyridine dihydrochloride (Hernández-Toribio et al., 2012).

Chemical Sensing and Materials

Anion Receptors and Sensing Technologies

Research into fluorinated calix[4]pyrrole and dipyrrolylquinoxaline derivatives, which share structural motifs with pyrrolidine derivatives, showcases their function as neutral anion receptors with significantly enhanced affinities. Such compounds are crucial for developing sensors that can detect anions with high specificity and sensitivity, illustrating the potential of (S)-2-(Pyrrolidin-2-yl)pyridine derivatives in chemical sensing applications (Anzenbacher et al., 2000).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed, in contact with skin, or if inhaled . It’s recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use personal protective equipment as required .

properties

IUPAC Name

2-[(2S)-pyrrolidin-2-yl]pyridine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2.2ClH/c1-2-6-10-8(4-1)9-5-3-7-11-9;;/h1-2,4,6,9,11H,3,5,7H2;2*1H/t9-;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPEKHJMFAUWFGV-WWPIYYJJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC=CC=N2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)C2=CC=CC=N2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-(Pyrrolidin-2-yl)pyridine dihydrochloride

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